

# 1-Methylcycloheptene CAS number and molecular weight

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## Compound of Interest

Compound Name: **1-Methylcycloheptene**

Cat. No.: **B074865**

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## An In-depth Technical Guide to **1-Methylcycloheptene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methylcycloheptene**, a cyclic alkene of interest in various chemical syntheses. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and purification by analogy to similar compounds, and its key chemical reactions. While **1-methylcycloheptene** is not known to be directly involved in specific biological signaling pathways, its utility as a synthetic intermediate in the development of more complex molecules for the pharmaceutical industry is discussed.

## Physicochemical and Analytical Data

**1-Methylcycloheptene** is a simple unsaturated hydrocarbon. Its core identifiers and physical properties are summarized below.

Property	Value	Reference
CAS Number	1453-25-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C8H14	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	110.20 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	~136 °C (409 K)	<a href="#">[4]</a> <a href="#">[5]</a>
Density	0.82368 g/cm <sup>3</sup> at 20 °C	<a href="#">[4]</a>

Table 1: Physicochemical Properties of **1-Methylcycloheptene**

Analytical characterization is crucial for confirming the identity and purity of **1-methylcycloheptene**. The following techniques are typically employed:

Analytical Method	Purpose	Key Parameters
Reverse-Phase HPLC	Purity assessment and preparative separation. <a href="#">[1]</a>	Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, formic acid is substituted for phosphoric acid. <a href="#">[1]</a>
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and quantification.	Kovats Retention Index (Standard non-polar): 868. <a href="#">[3]</a>
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation.	Provides information on the chemical environment of protons and carbons.
Infrared (IR) Spectroscopy	Functional group identification.	Characteristic peaks for C=C and C-H bonds of the alkene group.

Table 2: Analytical Methods for the Characterization of **1-Methylcycloheptene**

## Synthesis and Purification Protocols

While specific, detailed synthesis protocols for **1-methylcycloheptene** are not extensively published, the synthesis of the closely related and well-documented compound, 1-methylcyclohexene, provides a reliable procedural analogy. The most common method is the acid-catalyzed dehydration of the corresponding alcohol.

### Experimental Protocol: Synthesis via Acid-Catalyzed Dehydration of 2-Methylcyclohexanol (Analogous Procedure)

This E1 elimination reaction is a standard method for synthesizing alkenes from alcohols.[\[3\]](#)

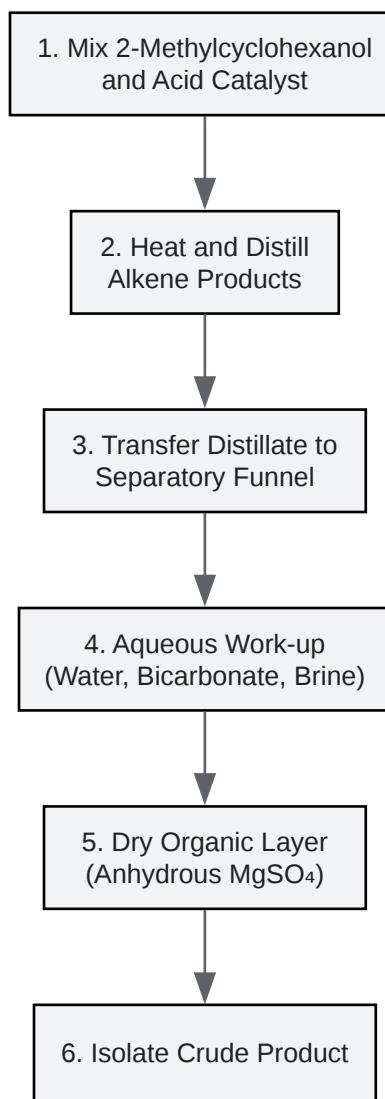
#### Materials:

- 2-methylcyclohexanol
- Concentrated sulfuric acid (9M H<sub>2</sub>SO<sub>4</sub>) or 85% phosphoric acid (H<sub>3</sub>PO<sub>4</sub>)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- In a round-bottom flask, combine 2-methylcyclohexanol with a catalytic amount of 85% phosphoric acid or 9M sulfuric acid.[\[3\]](#)
- Set up a fractional distillation apparatus and heat the mixture to distill the alkene products as they are formed.[\[3\]](#)
- Transfer the collected distillate to a separatory funnel.
- Wash the distillate sequentially with water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with saturated brine.[\[3\]](#)

- Separate the organic layer and dry it over anhydrous magnesium sulfate.[\[3\]](#)
- Decant the dried liquid to obtain the crude product mixture, which can be further purified by fractional distillation.



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Caption: General experimental workflow for the synthesis of 1-methylcyclohexene.

## Experimental Protocol: Purification by Fractional Distillation

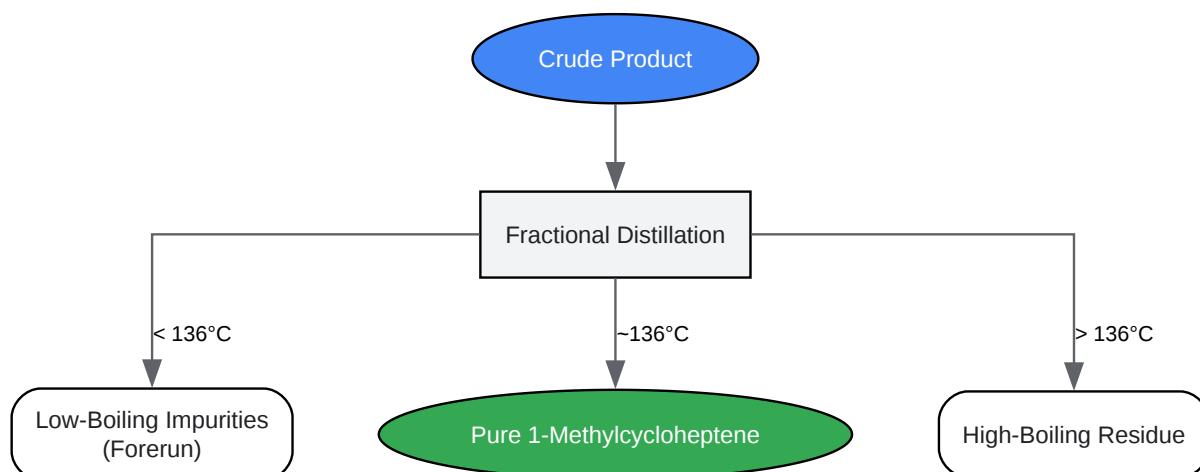
This technique separates compounds based on differences in their boiling points and is effective for purifying **1-methylcycloheptene** from isomers or starting materials.[6]

#### Materials:

- Crude **1-methylcycloheptene**
- Fractional distillation apparatus (including a Vigreux column)
- Boiling chips
- Heating mantle

#### Procedure:

- Assemble the fractional distillation apparatus in a fume hood.
- Place the crude **1-methylcycloheptene** and boiling chips into the distillation flask.
- Gently heat the flask. Collect and discard any initial low-boiling fractions (forerun).
- Collect the fraction that distills at the boiling point of **1-methylcycloheptene** (~136 °C).
- Stop the distillation when the temperature rises significantly or when only a small amount of residue remains.

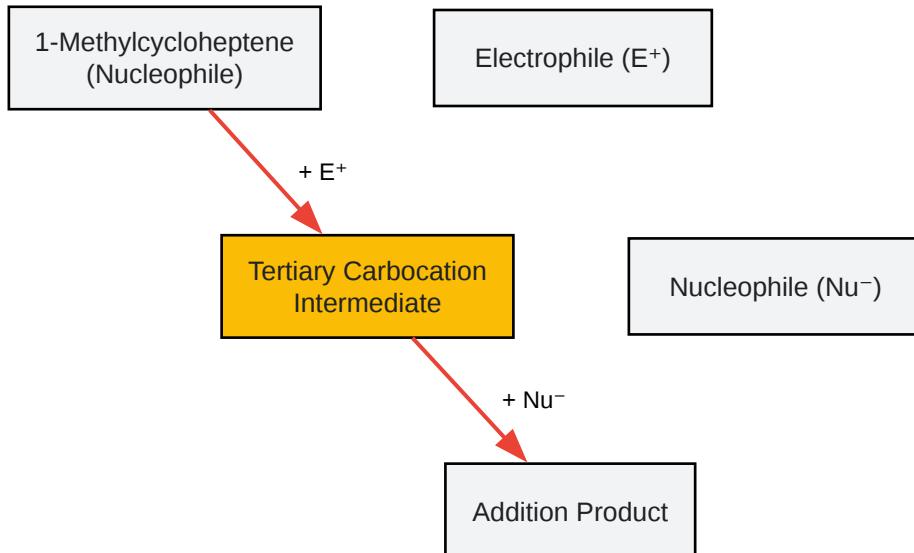


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Caption: Workflow for the purification of **1-methylcycloheptene** by fractional distillation.

## Chemical Reactivity and Applications in Drug Development

The primary site of reactivity in **1-methylcycloheptene** is the carbon-carbon double bond, which readily undergoes electrophilic addition reactions.<sup>[7]</sup> The regioselectivity of these reactions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the formation of a more stable tertiary carbocation intermediate.<sup>[7][8]</sup>

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Caption: Generalized mechanism for electrophilic addition to **1-methylcycloheptene**.

While **1-methylcycloheptene** itself is not reported to have specific biological activity, its methylated cyclic scaffold is a valuable motif in medicinal chemistry. The introduction of a methyl group can influence a molecule's pharmacodynamic and pharmacokinetic properties by:

- Enhancing Potency: The methyl group can establish favorable hydrophobic interactions within a target's binding pocket.

- Modulating Metabolism: It can block or introduce sites for metabolic reactions, thereby altering the drug's half-life and safety profile.[9]
- Improving Physicochemical Properties: Methylation can impact solubility and lipophilicity.[9]

For instance, the related 1-methylcyclohexene scaffold is a known building block in the synthesis of complex pharmaceuticals, such as the antidepressant paroxetine.[10][11] By analogy, **1-methylcycloheptene** serves as a versatile starting material for constructing more elaborate molecular architectures, allowing for the stereoselective introduction of functional groups that are essential for biological activity.[10] Its reactions, such as hydroboration-oxidation, epoxidation, and ozonolysis, provide access to a diverse range of functionalized cycloheptane derivatives that can be further elaborated into potential drug candidates.[10][12]

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